N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide
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Overview
Description
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide is a chemical compound with the CAS number 898414-89-6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide typically involves the reaction of butylamine with oxalyl chloride to form N1-butyl oxalamide. This intermediate is then reacted with 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide: Similar structure but with an isobutyl group instead of a butyl group.
N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide: Similar structure but with a fluorophenyl group instead of a phenyl group.
Uniqueness
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-butylethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-butyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-2-3-13-20-18(23)19(24)21-14-12-16-9-7-8-15-22(16)27(25,26)17-10-5-4-6-11-17/h4-6,10-11,16H,2-3,7-9,12-15H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDZDJSIDISQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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